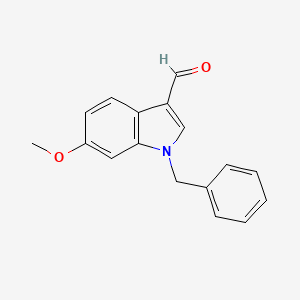

1-benzyl-6-methoxy-1H-indole-3-carbaldehyde

描述

1-Benzyl-6-methoxy-1H-indole-3-carbaldehyde (CAS: 1134334-46-5) is an indole derivative with a benzyl group at the N1 position, a methoxy group at C6, and a carbaldehyde functional group at C3. Its molecular formula is C₁₇H₁₅NO₂, and it has a molecular weight of 265.31 g/mol . The compound is synthesized via alkylation of 6-methoxy-1H-indole-3-carbaldehyde with benzyl chloride in the presence of a base such as K₂CO₃ in acetonitrile/DMF, followed by purification . The aldehyde group at C3 enables diverse chemical modifications, such as condensation reactions with hydrazides or thiosemicarbazides to form Schiff bases or thiosemicarbazones, which are valuable in medicinal chemistry .

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-6-methoxyindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-20-15-7-8-16-14(12-19)11-18(17(16)9-15)10-13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYIIRJYNWCYPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2CC3=CC=CC=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301215150 | |

| Record name | 6-Methoxy-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134334-46-5 | |

| Record name | 6-Methoxy-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134334-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-6-methoxy-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a benzyl-substituted phenylhydrazine and a methoxy-substituted aldehyde. The reaction is carried out under reflux conditions using methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration .

化学反应分析

Types of Reactions

1-Benzyl-6-methoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 1-Benzyl-6-methoxy-1H-indole-3-carboxylic acid.

Reduction: 1-Benzyl-6-methoxy-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

科学研究应用

Scientific Research Applications

1-Benzyl-6-methoxy-1H-indole-3-carbaldehyde has a wide range of applications across various scientific fields:

Organic Synthesis

- Precursor for Complex Molecules : This compound serves as a precursor in the synthesis of various heterocyclic compounds and biologically active molecules. Its reactivity allows for modifications that lead to novel compounds with potential therapeutic effects.

Medicinal Chemistry

- Potential Anticancer Activity : Research indicates that derivatives of indole compounds, including this one, exhibit anticancer properties. For instance, modifications to the indole structure can enhance potency against cancer cell lines, particularly in breast cancer models .

- Neuroprotective Properties : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This suggests its potential utility in treating neurodegenerative disorders.

Biochemical Studies

- Biological Activity Assessment : The compound is used to study the interactions between indole derivatives and various biological targets, including enzymes and receptors. Its ability to modulate cell signaling pathways makes it a candidate for exploring mechanisms underlying various diseases.

Case Studies

Several studies highlight the effectiveness of this compound and its derivatives:

- Antiproliferative Effects :

-

Neuroprotective Studies :

- Research showed that modifications to the indole structure could enhance binding affinity to AChE, indicating potential for developing new treatments for Alzheimer's disease.

作用机制

The mechanism of action of 1-benzyl-6-methoxy-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in various biochemical reactions, leading to the formation of biologically active molecules. The indole ring system is known to interact with multiple receptors and enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations at the N1 and C6 Positions

6-Methoxy-1H-indole-3-carbaldehyde (CAS: 70555-46-3)

- Key differences: Lacks the benzyl group at N1, resulting in a simpler structure (C₁₀H₉NO₂, MW: 175.19 g/mol).

- This compound serves as a precursor for synthesizing more complex derivatives .

1-(2-Methoxybenzyl)-1H-indole-3-carbaldehyde

Functional Group Variations at C3

3-(1-Benzyl-1H-imidazol-5-yl)-6-methoxy-1H-indole (Compound 50 in )

- Key differences : Replaces the C3 aldehyde with a benzyl-imidazole moiety.

- Impact : The imidazole group introduces hydrogen-bonding capability, which could enhance interactions with biological targets like kinases or receptors. However, the lack of an aldehyde limits further derivatization .

1-Benzyl-1H-indole-3-carboxylic Acid

Substituent Variations at C5/C6

5-Benzyloxyindole-3-carboxaldehyde (CAS: 6953-22-6)

- Key differences : A benzyloxy group at C5 instead of methoxy at C5.

- Impact : The C5 benzyloxy group may sterically hinder interactions at the indole ring’s C6 position, affecting regioselectivity in electrophilic substitution reactions .

5-(Benzyloxy)-6-methoxy-1H-indole-3-carbaldehyde (CAS: 1071973-86-8)

- Key differences : Contains both benzyloxy (C5) and methoxy (C6) groups.

Data Table: Structural and Functional Comparisons

生物活性

1-benzyl-6-methoxy-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 265.31 g/mol. The compound features an indole ring, a methoxy group at the 6-position, and an aldehyde functional group at the 3-position, contributing to its unique biological profile.

Target Interactions

The compound exhibits high affinity for various biological targets, including enzymes and receptors. Notably, it has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, demonstrating moderate inhibitory activity which suggests its utility in neurodegenerative disorders .

Biochemical Pathways

This compound influences several signaling pathways and cellular processes. It modulates gene expression and cellular metabolism, affecting cell proliferation and apoptosis in cancer cells .

Anticancer Properties

Research has shown that derivatives of this compound exhibit promising antiproliferative activity against various cancer cell lines. For instance, a study reported that certain derivatives demonstrated significant growth inhibition in breast cancer (MCF-7) and colon cancer (HCT-116) cells with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | MCF-7 | 5.0 | Induction of apoptosis |

| Derivative B | HCT-116 | 2.3 | Microtubule destabilization |

| Derivative C | HepG2 | 4.5 | Inhibition of cell cycle progression |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies indicate moderate activity against Candida albicans and other fungi, with minimum inhibitory concentrations (MIC) ranging from 7.80 to 12.50 µg/mL .

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Candida albicans | 7.80 | 12.50 |

| Staphylococcus aureus | 10.00 | 15.00 |

Study on Neuroprotective Effects

A study conducted in 2012 investigated the neuroprotective effects of this compound derivatives against AChE inhibition. The results indicated that the compound could serve as a lead molecule for developing treatments for Alzheimer's disease due to its ability to cross the blood-brain barrier .

Evaluation of Anticancer Activity

In another study focusing on breast cancer cells (MDA-MB-231), compounds derived from this indole showed enhanced caspase activity, indicating their potential as apoptosis-inducing agents . This study highlights the importance of structural modifications in enhancing biological activity.

常见问题

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Benzylation | Benzyl bromide, K₂CO₃, DMF, 80°C, 12h | ~75 | Column chromatography (SiO₂, hexane/EtOAc) |

| Methoxylation | NaOMe, CuI, DMF, 100°C, 6h | ~60 | Recrystallization (EtOH/H₂O) |

Basic: What purification and characterization methods are critical for this compound?

Answer:

- Purification :

- Column chromatography (SiO₂, gradient elution with hexane/EtOAc) is standard for isolating the benzylated product .

- Recrystallization from ethanol/water mixtures improves purity for crystallographic studies .

- Characterization :

Advanced: How can reaction conditions be optimized for higher benzylation yields?

Answer:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the indole nitrogen, improving benzylation efficiency .

- Catalysis : Transition-metal catalysts (e.g., Pd(OAc)₂) or phase-transfer agents (e.g., TBAB) reduce reaction time and temperature .

- Microwave-assisted synthesis : Reduces reaction time from 12h to 2h with comparable yields (e.g., 70% vs. 75%) .

Note : Contradictions in literature (e.g., base-free vs. K₂CO₃-mediated benzylation) should be resolved via controlled screening of conditions .

Advanced: How to resolve discrepancies between NMR data and X-ray crystallographic results?

Answer:

- Structure validation tools : Use SHELXL for refining X-ray data to resolve ambiguities in bond lengths/angles .

- Dynamic NMR studies : Probe rotational barriers of the benzyl group if crystallographic data suggests restricted rotation conflicting with solution-state NMR .

- Cross-validation : Compare calculated (DFT) and experimental NMR chemical shifts using software like Gaussian or ORCA .

Application: How does the methoxy group influence the compound’s biological activity?

Answer:

- Electron-donating effects : The 6-methoxy group enhances π-stacking with aromatic residues in enzyme active sites, as seen in related indole-based kinase inhibitors .

- Solubility : Methoxy improves aqueous solubility (logP reduction by ~0.5 units) compared to non-methoxy analogs, critical for in vitro assays .

- Comparative studies : Replace methoxy with Cl or Br to assess bioactivity changes (e.g., bromine increases halogen bonding but reduces solubility) .

Structural Analysis: What are best practices for crystallographic characterization?

Answer:

- Data collection : Use high-resolution X-ray sources (λ = 0.71073 Å) and low-temperature (100 K) crystallization to minimize thermal motion .

- Software pipelines :

- Validation metrics : Ensure R-factor < 5% and CheckCIF alerts (e.g., ADDSYM errors) are resolved via symmetry adjustments .

Methodological Challenge: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

- Core modifications :

- Replace benzyl with substituted benzyl groups (e.g., 4-F-benzyl) to probe steric/electronic effects .

- Substitute the aldehyde with carboxylic acid or ester groups to modulate reactivity .

- Screening workflow :

- Parallel synthesis : Use automated liquid handlers for high-throughput derivatization .

- Docking studies : Pre-screen derivatives against target proteins (e.g., COX-2) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。